This synthetic pathway offers advantages such as widely available starting materials, cost-effectiveness, simplified process, straightforward operation, and a high product yield reaching up to 97.5%. []
The chemotherapeutic potential of 4-iodo-3-nitrobenzamide, a related compound, has been demonstrated through its metabolic reduction to 4-iodo-3-nitrosobenzamide, which induces cell death in tumor cells. This prodrug is reduced by tumor cells to its active form, which then inactivates poly(ADP-ribose) polymerase (PARP) by ejecting zinc from the enzyme's zinc finger, leading to tumor apoptosis1. Similarly, 3-aminobenzamide, another derivative, acts as an inhibitor of PARP and has been shown to decrease the frequency of DNA lesions and increase cell growth in human fibroblasts exposed to mutagens23. The combination of 4-iodo-3-nitrobenzamide with buthionine sulfoximine (BSO) enhances its anti-cancer action by inactivating tumor glycolysis and inducing a PARP protease, which is consistent with a necrotic cell killing pathway4.
The derivatives of 4-Methyl-3-nitrobenzamide have shown promise in chemotherapy. The inhibitory effects of 3-nitro-2,4,6-trihydroxybenzamides on Epstein-Barr virus early antigen induction suggest their potential as novel inhibitors of tumor promotion5. Additionally, 3-nitrosobenzamide has been found to inhibit the infectivity process of human immunodeficiency virus (HIV) in human lymphocytes by interrupting the role of p7NC in proviral DNA synthesis6.
Some 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties. These compounds were effective in the maximal electroshock-induced seizure test, with certain derivatives showing more activity than phenytoin, a well-known anticonvulsant7.
The synthesis of 4-substituted 5-nitroisoquinolin-1-ones from N-(2-alkenyl)-2-halo-3-nitrobenzamides has been explored, leading to potent inhibitors of PARP-1 activity, which is significant for the development of cancer therapeutics8.
A series of novel 4-substituted-3-nitrobenzamide derivatives have been designed, synthesized, and evaluated for their anti-tumor activities. These compounds exhibited potent inhibitory activities against various cancer cell lines, with some showing significant potential for further development as anti-cancer agents9.
The novel DNA crosslinking agent 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, derived from CB1954, has been identified and synthesized. This agent induces cytotoxicity and DNA interstrand crosslinking in cells, emphasizing the potential efficacy of prodrug activation for therapeutic applications10.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6